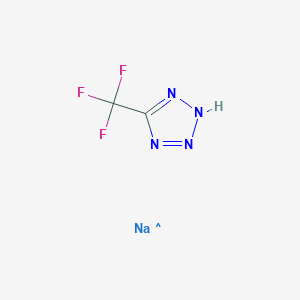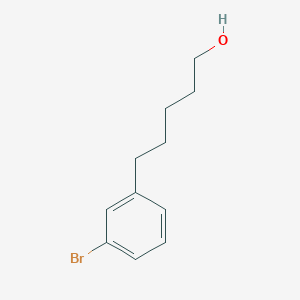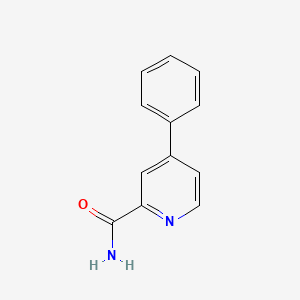![molecular formula C12H6ClFN2 B8592122 2-Chloro-4-[2-(4-fluorophenyl)ethynyl]pyrimidine](/img/structure/B8592122.png)
2-Chloro-4-[2-(4-fluorophenyl)ethynyl]pyrimidine
Overview
Description
2-Chloro-4-[2-(4-fluorophenyl)ethynyl]pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a chloro group at the second position and a 4-fluoro-phenylethynyl group at the fourth position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[2-(4-fluorophenyl)ethynyl]pyrimidine typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and 4-fluorophenylacetylene.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a palladium catalyst and a base such as triethylamine. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[2-(4-fluorophenyl)ethynyl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The phenylethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases such as triethylamine are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2-Chloro-4-[2-(4-fluorophenyl)ethynyl]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of biological processes and pathways. It can act as a probe to investigate enzyme activities and protein interactions.
Medicine: Research into the compound’s potential therapeutic applications is ongoing. It may have applications in the development of new drugs for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[2-(4-fluorophenyl)ethynyl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine
- 2-Chloro-4-(4-methyl-phenylethynyl)-pyrimidine
- 2-Chloro-4-(4-bromo-phenylethynyl)-pyrimidine
Uniqueness
2-Chloro-4-[2-(4-fluorophenyl)ethynyl]pyrimidine is unique due to the presence of both chloro and fluoro groups, which impart distinct chemical properties. The fluoro group enhances the compound’s stability and reactivity, making it valuable in various research applications. Additionally, the phenylethynyl group provides a site for further functionalization, allowing the synthesis of a wide range of derivatives.
Properties
Molecular Formula |
C12H6ClFN2 |
|---|---|
Molecular Weight |
232.64 g/mol |
IUPAC Name |
2-chloro-4-[2-(4-fluorophenyl)ethynyl]pyrimidine |
InChI |
InChI=1S/C12H6ClFN2/c13-12-15-8-7-11(16-12)6-3-9-1-4-10(14)5-2-9/h1-2,4-5,7-8H |
InChI Key |
CWXXPCRMUBMKIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=NC(=NC=C2)Cl)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

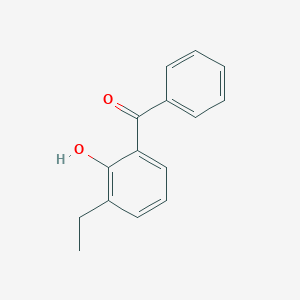
![2-Bromo-1-[1-(3,4-dichlorophenyl)cyclobutyl]ethan-1-one](/img/structure/B8592041.png)
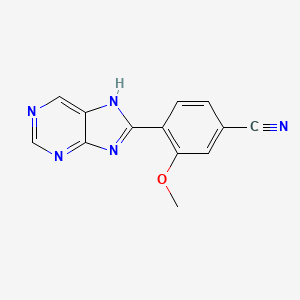
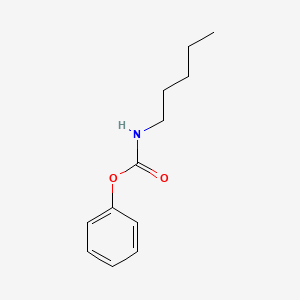
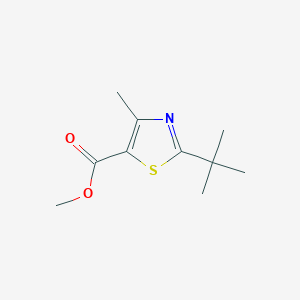
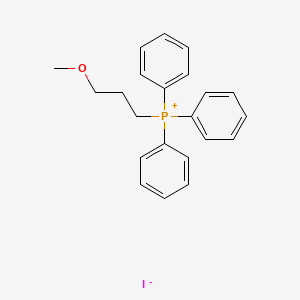
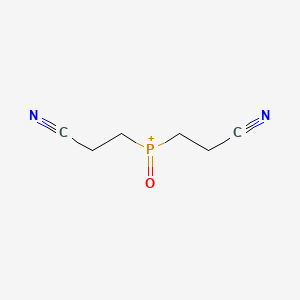
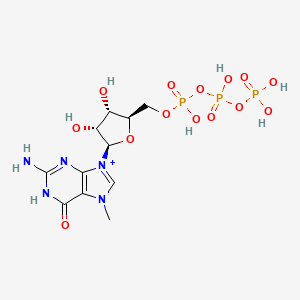
![6-bromo-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8592103.png)
